molecular formula C9H9N3O2 B12888666 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide

2-(Aminomethyl)benzo[d]oxazole-6-carboxamide

Cat. No.: B12888666
M. Wt: 191.19 g/mol
InChI Key: XEHMIRFCWJUQFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide typically involves the reaction of ortho-aminophenol with chloroacetic acid to form 2-(chloromethyl)benzo[d]oxazole. This intermediate is then reacted with ammonia or an amine to yield the desired compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C9H9N3O2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4,10H2,(H2,11,13)

InChI Key

XEHMIRFCWJUQFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(=N2)CN

Origin of Product

United States

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